molecular formula C10H19NO B3124078 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine CAS No. 315248-93-2

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine

Cat. No.: B3124078
CAS No.: 315248-93-2
M. Wt: 169.26 g/mol
InChI Key: WWXDWBZONUMYOE-UHFFFAOYSA-N
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Description

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine is an organic compound that belongs to the class of amines This compound is characterized by the presence of an allyl group, a methoxyethyl group, and a butenylamine structure

Preparation Methods

The synthesis of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine can be achieved through several synthetic routes. One common method involves the reaction of allylamine with 2-methoxyethyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the butenylamine moiety. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted amines.

    Addition: The compound can participate in addition reactions with electrophiles, such as acids or alkyl halides, to form new adducts.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cellular pathways, leading to changes in cell signaling and metabolic processes.

Comparison with Similar Compounds

1-Allyl-1-(2-methoxy-ethyl)-but-3-enylamine can be compared with other similar compounds, such as:

    1-Allyl-1-(2-hydroxy-ethyl)-but-3-enylamine: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.

    1-Allyl-1-(2-methoxy-ethyl)-prop-2-enylamine: The difference in the position of the double bond can lead to variations in chemical behavior and applications.

    1-Allyl-1-(2-methoxy-ethyl)-but-2-enylamine: The position of the double bond in the butenylamine chain can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2-methoxyethyl)hepta-1,6-dien-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-4-6-10(11,7-5-2)8-9-12-3/h4-5H,1-2,6-9,11H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXDWBZONUMYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC=C)(CC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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